molecular formula C22H19N3O4 B13617361 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid

Cat. No.: B13617361
M. Wt: 389.4 g/mol
InChI Key: XIIRNDKJGHFBNS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral amino acid derivative featuring:

  • An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group as an amine-protecting moiety.
  • R-configuration at the α-carbon.
  • A pyrimidin-4-yl substituent at the β-position.
  • A propanoic acid backbone.

It is widely used in peptide synthesis due to the Fmoc group’s UV-sensitive cleavage properties and compatibility with solid-phase methodologies . Its pyrimidine moiety may confer unique binding interactions in biological systems, making it relevant for drug discovery .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-13-24-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,25,28)(H,26,27)/t20-/m1/s1

InChI Key

XIIRNDKJGHFBNS-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=NC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=NC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Fmoc-protected amino acids such as (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid generally follows these key steps:

These steps are often conducted under conditions that preserve the stereochemical integrity of the (2R) chiral center.

Specific Synthetic Routes

Fmoc Protection of Amino Acids

The Fmoc group is introduced typically by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic aqueous-organic medium. This reaction selectively protects the amino group, forming the Fmoc-amino acid derivative. The process is well-documented and widely used in peptide chemistry.

Salt Formation and Purification

The final compound can be isolated as a free acid or converted into pharmaceutically acceptable salts (e.g., trifluoroacetate, acetate, hydrochloride) by treatment with inorganic or organic acids in solvents such as water, ethanol, or ethyl acetate.

Detailed Synthetic Schemes and Conditions

Step Reagents/Conditions Purpose Notes
1 Amino acid + Fmoc-Cl, base (e.g., NaHCO3), aqueous-organic solvent Fmoc protection of amino group Mild conditions to maintain stereochemistry
2 Pyrimidin-4-yl halide + protected amino acid, base (e.g., K2CO3), solvent (DMF) Nucleophilic substitution or cross-coupling May require palladium catalyst for coupling
3 Acid treatment (e.g., TFA in DCM) Removal of protecting groups if needed Optional, depending on intermediate
4 Acid addition (e.g., trifluoroacetic acid) Salt formation Enhances solubility and stability

Summary Table of Preparation Methods

Method Aspect Details References
Amino Group Protection Reaction with Fmoc-Cl in basic aqueous-organic medium
Pyrimidin-4-yl Introduction Nucleophilic substitution or Pd-catalyzed cross-coupling with pyrimidinyl halides
Salt Formation Treatment with acids like trifluoroacetic acid, formic acid, or HCl in organic solvents
Purification Techniques Crystallization, chromatography, acid-base extraction
Stereochemistry Preservation Mild reaction conditions, use of chiral starting materials

Chemical Reactions Analysis

Deprotection of the FMOC Group

The FMOC group is a temporary protecting agent for amines in peptide synthesis. Its removal typically involves base-catalyzed β-elimination :

Reaction ConditionsReagents/SolventsOutcome
Mild basic conditions (pH ~9–10)20% piperidine in DMFCleavage of FMOC to liberate the free amine

This reaction is critical for sequential peptide elongation, enabling the compound to act as a building block in solid-phase peptide synthesis (SPPS).

Peptide Bond Formation

The deprotected amine participates in amide coupling reactions with carboxylic acids or activated esters:

Coupling ReagentsCatalysts/SolventsYield Optimization Factors
HBTU, HATU, or DCCDMF, DCM, or NMPExcess reagent (1.5–2 eq), 0°C to RT

For example, coupling with Fmoc-protected amino acids under these conditions achieves >85% efficiency in peptide chain assembly .

Ester Hydrolysis

The carboxylic acid moiety can undergo hydrolysis under acidic or basic conditions:

ConditionsReagentsSelectivity Notes
1M NaOH (aq.)THF/Water (1:1)Complete conversion in 2–4 hours
0.1M HCl (aq.)Ethanol/WaterPartial hydrolysis observed

This reaction is essential for modifying the compound’s solubility or activating it for conjugation .

Pyrimidine Ring Functionalization

The pyrimidin-4-yl group exhibits limited reactivity but can participate in:

  • Nucleophilic aromatic substitution at electron-deficient positions (e.g., C2 or C6).

  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under stringent conditions:

Reaction TypeCatalystsSubstrates
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Aryl boronic acids

These reactions are less common due to the pyrimidine’s electron-rich nature but are feasible with specialized catalysts.

Acid-Base Reactions

The carboxylic acid group undergoes salt formation with bases (e.g., NaOH) or proton exchange in buffered solutions:

ApplicationConditionsOutcome
pH adjustmentPhosphate buffer (pH 7.4)Enhances aqueous solubility

Analytical Characterization

Key techniques for monitoring reactions include:

  • HPLC : Purity assessment (>98% post-synthesis).

  • NMR Spectroscopy : Confirmation of FMOC removal (disappearance of δ 4.2–4.4 ppm signals) .

Scientific Research Applications

Biological Activities

Fmoc-Pyrimidine exhibits several notable biological activities:

  • Antibacterial Activity : The compound has shown potential in inhibiting biofilm formation in various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves disrupting bacterial cell membranes and preventing cell aggregation into biofilms.
  • Anticancer Properties : Research indicates that Fmoc-Pyrimidine can induce apoptosis in cancer cells, particularly breast cancer cell lines. This suggests its potential as a chemotherapeutic agent.
  • Self-Assembly : The compound is capable of forming hydrogels under physiological conditions, which have been tested for drug delivery applications. These hydrogels exhibit controlled release profiles suitable for therapeutic use.
Biological ActivityMechanismReference
AntibacterialInhibits biofilm formation
AnticancerInduces apoptosis in cancer cells
Self-assemblyForms hydrogels for drug delivery

Antibacterial Efficacy

A study evaluated the antibacterial properties of Fmoc-Pyrimidine derivatives. The findings demonstrated that the compound significantly reduced bacterial load in wound infection models in mice, effectively inhibiting both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights its potential for developing new antimicrobial therapies.

Cancer Research

In another investigation, Fmoc-Pyrimidine was assessed for its anticancer potential against various human cancer cell lines. Results showed significant cytotoxicity and induction of apoptosis in breast cancer cells, indicating its promise as a chemotherapeutic agent.

Hydrogel Formation

Research on the self-assembly properties of Fmoc-Pyrimidine revealed its ability to form stable hydrogels. These hydrogels were tested for drug delivery capabilities, demonstrating effective controlled release profiles that are advantageous for therapeutic applications.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be deprotected under basic conditions to reveal the free amino group, allowing for further reactions and peptide elongation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Substituent at β-Position Stereochemistry Molecular Formula Molecular Weight Key Applications/Properties Reference
(2R)-2-Fmoc-amino-3-(pyrimidin-4-yl)propanoic acid (Target) Pyrimidin-4-yl R C₂₂H₁₉N₃O₄ 393.41 Peptide synthesis, kinase inhibitors
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) S C₂₅H₂₃NO₄ 401.45 Solid-phase peptide synthesis
(2S)-2-Fmoc-amino-3-(2-hydroxyimidazol-4-yl)propanoic acid 2-Hydroxyimidazol-4-yl S C₂₁H₁₉N₃O₅ 393.39 Proteomics probes
(R)-2-Fmoc-amino-3-(2-methoxypyrimidin-5-yl)propanoic acid 2-Methoxypyrimidin-5-yl R C₂₃H₂₁N₃O₅ 419.43 Antiviral research
(2R)-3-(4-tert-butoxyphenyl)-2-Fmoc(methyl)aminopropanoic acid 4-tert-Butoxyphenyl R C₂₉H₃₁NO₅ 473.56 Modified peptide backbones
(S)-2-Fmoc-amino-3-(piperidin-4-yl)propanoic acid Piperidin-4-yl S C₂₃H₂₆N₂O₄ 394.5 GPCR-targeted drug design

Key Observations:

Substituent Diversity: Pyrimidine derivatives (e.g., pyrimidin-4-yl, 2-methoxypyrimidin-5-yl) enhance hydrogen-bonding capacity compared to aromatic (e.g., o-tolyl) or aliphatic (e.g., piperidin-4-yl) substituents .

Stereochemistry :

  • The R-configuration in the target compound may confer distinct binding preferences compared to S-configured analogs (e.g., ). For example, S-isomers often show altered activity in chiral biological environments .

Physicochemical Properties

Property Target Compound (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (2S)-2-Fmoc-amino-3-(2-hydroxyimidazol-4-yl)propanoic acid
Purity (HPLC) ~99% (typical) 99.76% Not reported
Solubility DMSO, DMF DMSO, ethanol Water (limited), DMSO
Stability Stable at -20°C Stable at -20°C for 3 years Sensitive to light
Melting Point Not reported Not reported Not reported
  • Purity : High-purity analogs (e.g., 99.76% in ) are critical for reproducible research.

Biological Activity

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes a fluorenylmethoxycarbonyl group and a pyrimidine moiety, suggests potential applications in drug development and biological activity modulation.

Structural Characteristics

The compound can be described by the following structural formula:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the Fmoc group allows for selective reactions in peptide synthesis, making it a valuable intermediate.

The biological activity of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid primarily involves its interaction with various biological targets. The Fmoc group serves as a protective agent during peptide synthesis, while the pyrimidine moiety may engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially influencing their activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Several fluorenone derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, studies have reported that modifications to the fluorenone structure can enhance its efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Some derivatives demonstrate antiproliferative activity by inhibiting type I topoisomerases, which are crucial for DNA replication and transcription. This suggests that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid could have potential as an antitumor agent .
  • Cytotoxicity : Preliminary studies indicate that certain analogs exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
TiloroneAntibacterial
9-FluorenoneAntitumor
Pyrimidine DerivativeCytotoxicity

Case Study 1: Antimicrobial Screening

A series of fluorenone derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The study highlighted that certain modifications led to enhanced activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results suggested that structural variations significantly impact biological efficacy .

Case Study 2: Antiproliferative Activity

In another investigation, derivatives of fluorenone were tested for their ability to inhibit cancer cell proliferation. Compounds exhibited IC50 values indicating effective inhibition of cell growth in multiple cancer lines. Structural analysis revealed that the introduction of specific side chains improved antiproliferative properties .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid?

  • Methodological Answer: The synthesis typically involves Fmoc-protection of the amino group under mild alkaline conditions. For example, reacting the precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in 1,4-dioxane and aqueous sodium carbonate at room temperature, followed by extraction with ethyl acetate and purification via reverse-phase chromatography . Key parameters include maintaining pH 8–9 during the reaction and using inert atmospheres to prevent side reactions.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid exposure to strong acids/bases, oxidizing agents, or moisture, as these degrade the carbamate linkage . Use PPE (gloves, goggles) during handling due to acute toxicity risks (oral LD₄: Category 4; H302) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer: Reverse-phase HPLC or flash chromatography with C18 silica gel is effective. Elution gradients using acetonitrile/water (0.1% TFA) improve resolution of the polar pyrimidinyl group. Monitor purity via LC-MS (expected [M+H]⁺ ~450–500 Da range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer: Many safety data sheets (SDS) lack comprehensive toxicity profiles (e.g., no EC₅₀ or chronic exposure data) . To address gaps:

  • Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity.
  • Compare structural analogs (e.g., fluorinated or iodinated derivatives) to identify toxicity trends linked to substituents .
  • Use computational tools (QSAR models) to predict untested endpoints .

Q. What experimental strategies validate the stereochemical integrity of the (2R)-configuration during synthesis?

  • Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiopurity. Compare retention times with commercially available (2S)-enantiomers. For absolute configuration, perform X-ray crystallography or synthesize diastereomeric derivatives (e.g., Mosher esters) .

Q. How does the pyrimidin-4-yl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer: The pyrimidinyl moiety may participate in π-π stacking or hydrogen bonding, affecting coupling efficiency. Optimize activation reagents (e.g., HATU vs. DCC) and monitor by ¹⁹F NMR (if fluorinated analogs are used). Compare yields with phenyl or indazolyl analogs to isolate substituent effects .

Q. What analytical methods characterize decomposition products under stressed conditions?

  • Methodological Answer: Subject the compound to thermal (60°C), oxidative (H₂O₂), and hydrolytic (pH 2/9) stress. Analyze degradation via:

  • HPLC-MS/MS to identify fragments (e.g., loss of Fmoc group, m/z ~222).
  • FT-IR to track carbonyl (C=O) and amine (N-H) peak shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.